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Inosinic Acid Sodium Salt-d4(major) -

Inosinic Acid Sodium Salt-d4(major)

Catalog Number: EVT-13980936
CAS Number:
Molecular Formula: C10H11N4Na2O8P
Molecular Weight: 396.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Inosinic Acid Sodium Salt-d4, commonly known as Disodium 5'-Inosinate, is a sodium salt derivative of inosinic acid, which plays a significant role in metabolism as a ribonucleotide of hypoxanthine. It is primarily recognized for its applications in the food industry as a flavor enhancer, particularly in enhancing umami taste. This compound is classified under nucleotides and is crucial in the biosynthesis of purine nucleotides.

Source

Disodium 5'-Inosinate is typically derived from meat sources, such as chicken byproducts and other animal tissues, which contain high levels of ribonucleotides. It can also be synthesized through enzymatic processes from adenosine monophosphate by deamination reactions.

Classification
  • Chemical Class: Nucleotide
  • IUPAC Name: Disodium [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate
  • CAS Number: 4691-65-0
Synthesis Analysis

Methods

The synthesis of Disodium 5'-Inosinate can occur through various methods:

  1. Enzymatic Hydrolysis:
    • Starting with ribonucleic acid (RNA) from yeast or meat sources.
    • RNA is hydrolyzed using phosphodiesterase enzymes at controlled pH and temperature to yield nucleotides including inosinic acid.
  2. Deamination of Adenosine Monophosphate:
    • Inosine monophosphate can be produced by the enzymatic conversion of adenosine monophosphate utilizing AMP deaminase.

Technical Details

The enzymatic hydrolysis involves:

  • Enzyme: Phosphodiesterase (from Penicillium citrinum)
  • Conditions: Controlled pH (around 7.0) and temperature (approximately 37°C) for optimal enzyme activity.
  • Process Steps: Hydrolysis, ion-exchange purification, and crystallization.
Molecular Structure Analysis

Structure

Disodium 5'-Inosinate has a complex structure consisting of:

  • A ribose sugar backbone
  • A phosphate group
  • A purine base (hypoxanthine)

Data

  • Molecular Formula: C10H14N4Na2O8P
  • Molecular Weight: 372.21 g/mol
  • Melting Point: Approximately 175 °C
  • Solubility: Soluble in water; forms crystalline powders.
Chemical Reactions Analysis

Reactions

Disodium 5'-Inosinate participates in various biochemical reactions:

  1. Hydrolysis to Inosine:
    • Under certain conditions, it can be hydrolyzed to produce inosine.
  2. Conversion to Other Nucleotides:
    • Inosinate can be converted into adenosine monophosphate or guanosine monophosphate through a series of enzymatic reactions involving oxidation and amination.

Technical Details

The conversion reactions involve:

  • Enzymes such as xanthine oxidase for oxidation.
  • Aminotransferases for the addition of amino groups.
Mechanism of Action

Process

Inosinic Acid Sodium Salt-d4 functions primarily as a flavor enhancer by:

  1. Enhancing Umami Flavor: It acts synergistically with other flavor compounds to intensify savory tastes in food products.
  2. Metabolic Role: It serves as a precursor for the synthesis of adenosine triphosphate and other purines essential for cellular energy metabolism.

Data

Studies indicate that the presence of Disodium 5'-Inosinate can significantly enhance the sensory properties of food products when used in conjunction with monosodium glutamate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Characteristic umami flavor

Chemical Properties

  • Stability: Stable under normal conditions but incompatible with strong oxidizing agents.
  • LogP Value: -1.02, indicating hydrophilicity.

Relevant Data or Analyses

Disodium 5'-Inosinate contains approximately 7.5 molecules of water of crystallization per molecule, which plays a role in its physical properties and stability during storage.

Applications

Disodium 5'-Inosinate is widely used in the food industry for:

  1. Flavor Enhancement: Commonly added to soups, sauces, and seasonings to boost umami flavor profiles.
  2. Nutritional Supplements: Used in infant formulas due to its role in nucleotide supplementation which is crucial for growth and development.
  3. Food Preservation: Acts as a flavor potentiator alongside other additives like disodium guanylate.

This compound's multifaceted applications highlight its importance not only in culinary practices but also in nutritional science and food technology.

Properties

Product Name

Inosinic Acid Sodium Salt-d4(major)

IUPAC Name

disodium;[dideuterio-[(2R,3S,4R,5R)-3,4-dideuterio-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl] phosphate

Molecular Formula

C10H11N4Na2O8P

Molecular Weight

396.19 g/mol

InChI

InChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1/i1D2,6D,7D;;

InChI Key

AANLCWYVVNBGEE-XTNYJOOVSA-L

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]

Isomeric SMILES

[2H][C@]1([C@H](O[C@H]([C@]1([2H])O)N2C=NC3=C2N=CNC3=O)C([2H])([2H])OP(=O)([O-])[O-])O.[Na+].[Na+]

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